(2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid
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Overview
Description
(2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid is a non-proteinogenic amino acid that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by the presence of two fluorine atoms at the 4-position and a hydroxyl group at the 3-position, making it a unique and valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the enantioselective synthesis from Fmoc-protected Garner’s aldehyde. This process includes a Horner–Wadsworth–Emmons reaction to form the corresponding enoate, followed by diastereoselective 1,4-addition reactions using lithium dialkylcuprates . The overall yield of this synthesis ranges from 52-65%.
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing yields and reducing costs. Current methods involve the use of advanced organic synthesis techniques and specialized reagents to ensure high enantioselectivity and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.
Scientific Research Applications
(2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent molecule for various applications .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Another non-proteinogenic amino acid with similar structural features.
(2S,3R)-2-Amino-3-methyl-4-phosphonobutyric acid: A phosphothreonine mimetic used in peptide synthesis.
Uniqueness
(2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. These fluorine atoms enhance the compound’s stability and binding affinity, making it a valuable molecule for various scientific applications .
Properties
Molecular Formula |
C4H7F2NO3 |
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Molecular Weight |
155.10 g/mol |
IUPAC Name |
(2S,3R)-2-amino-4,4-difluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H7F2NO3/c5-3(6)2(8)1(7)4(9)10/h1-3,8H,7H2,(H,9,10)/t1-,2+/m0/s1 |
InChI Key |
JAOZCNCICCFCIX-NHYDCYSISA-N |
Isomeric SMILES |
[C@@H]([C@@H](C(=O)O)N)(C(F)F)O |
Canonical SMILES |
C(C(C(=O)O)N)(C(F)F)O |
Origin of Product |
United States |
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